7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with various substituents attached to the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the triazole ring, the introduction of the chloro group, and the attachment of the dimethoxyphenyl and methylphenyl groups. Commonly used reagents and conditions for these reactions include:
Formation of the Triazole Ring: This step often involves the cyclization of an appropriate precursor, such as an azide or hydrazine derivative, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Attachment of Dimethoxyphenyl and Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, using appropriate phenyl derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert specific functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine include other triazoloquinazoline derivatives with different substituents. Examples include:
- 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the chloro, dimethoxyphenyl, and methylphenyl groups may enhance its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H24ClN5O2 |
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Molecular Weight |
474.0 g/mol |
IUPAC Name |
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C26H24ClN5O2/c1-16-5-4-6-18(13-16)24-26-29-25(20-15-19(27)8-9-21(20)32(26)31-30-24)28-12-11-17-7-10-22(33-2)23(14-17)34-3/h4-10,13-15H,11-12H2,1-3H3,(H,28,29) |
InChI Key |
XAPQTACUFXIWLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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